molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B117196
CAS No.: 147972-26-7
M. Wt: 220.17 g/mol
InChI Key: HQOYCMNAXBKANH-UHFFFAOYSA-N
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Description

OSM-S-467 is a compound from the aminothienopyrimidine series, which has shown promising activity in various scientific research fields. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria by leveraging open-source research and collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-467 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-467 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other readily available reagents makes the synthesis feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

OSM-S-467 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .

Scientific Research Applications

OSM-S-467 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-467 is unique due to its specific mechanism of action and its ability to selectively inhibit the parasite enzyme without affecting the human counterpart. This selectivity reduces the potential for side effects and makes it a valuable candidate for further development .

Properties

IUPAC Name

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYCMNAXBKANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599912
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147972-26-7
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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